Linderone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

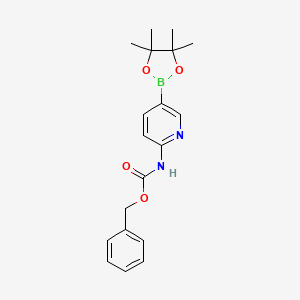

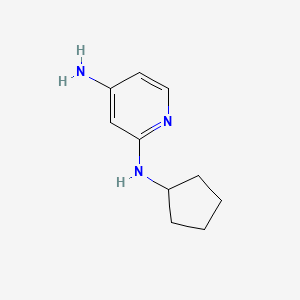

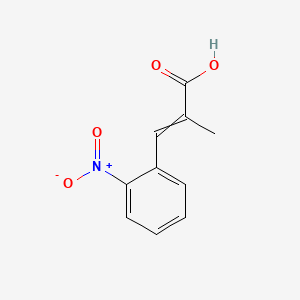

Linderone is a bio-active isolate of Lindera lucida . It is a compound with the molecular formula C16H14O5 .

Synthesis Analysis

The synthesis of Linderone has been accomplished in only three steps by a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of Linderone into bi-linderone has been discovered, which may give clues to the biosynthetic pathway for bi-linderone .Molecular Structure Analysis

The molecular structure of Linderone is characterized by a cyclopentenedione core with methoxy groups at positions 4 and 5, a phenylpropenoyl group at position 2, and a hydroxy group at position 3 .Physical And Chemical Properties Analysis

Linderone has a molecular weight of 286.3 g/mol . It is an orange crystal .Aplicaciones Científicas De Investigación

Insulin Sensitivity Improvement : Bi-linderone, isolated from Lindera aggregata, exhibits significant activity against glucosamine-induced insulin resistance in HepG2 cells (Wang, Gao, Zhang, & Liu, 2010).

Anti-Inflammatory and Anti-Neuroinflammatory Effects : Compounds from Lindera erythrocarpa, including linderaspirone A, bi-linderone, and demethoxy-bi-linderone, show potential in treating neuroinflammatory diseases by inhibiting pro-inflammatory proteins and factors (Yoon, Lee, Liu, Lee, & Lee, 2022).

Antioxidant and Anticancer Activity : Linderone A and other compounds from Lindera oxyphylla demonstrate significant antioxidant activity, with potential implications for cancer treatment (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).

Potential in Breast Cancer Treatment : Methyl linderone from Lindera erythrocarpa shows efficacy in inhibiting metastasis-related factors in breast cancer cells, suggesting its potential in treating breast cancer metastasis (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).

Chemical Synthesis Studies : Research has been conducted on the synthesis of linderone and methyl-inderone, contributing to the understanding of their chemical structures and potential synthetic applications (Lee & Tan, 1967).

Hepatoprotective Activity : New sesquiterpene lactones from Lindera aggregata, including linderagalactones, have shown hepatoprotective activity against oxidative damages in HepG2 cells (Gan, Zheng, Mo, Liu, Li, & Zhou, 2009).

Pesticide Discovery : N-amino-maleimide derivatives, based on the structure of linderone, have been synthesized and shown potential as pesticides with significant antifungal and insecticidal activities (Song, Liu, Chen, Zhang, & Sun, 2018).

Mecanismo De Acción

Target of Action

Linderone primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is involved in the production of pro-inflammatory prostaglandins .

Mode of Action

Linderone interacts with its targets by suppressing their activity. It inhibits the lipopolysaccharide (LPS)-induced activation of iNOS and COX-2, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha, interleukin-6, and prostaglandin E-2 .

Biochemical Pathways

Linderone affects the NF-κB and Nrf2 pathways . It inhibits the LPS-induced activation of p65 nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Additionally, it activates the translocation of nuclear factor E2-related factor 2 (Nrf2), which induces the expression of heme oxygenase-1, a cytoprotective enzyme .

Result of Action

Linderone’s suppression of iNOS and COX-2 leads to a decrease in the production of pro-inflammatory cytokines . This results in anti-inflammatory and anti-neuroinflammatory effects, which could potentially be beneficial in the treatment of neurodegenerative diseases .

Action Environment

The action of Linderone can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, can induce the activation of iNOS and COX-2, which Linderone subsequently inhibits . The specific influence of other environmental factors on Linderone’s action, efficacy, and stability requires further investigation.

Propiedades

IUPAC Name |

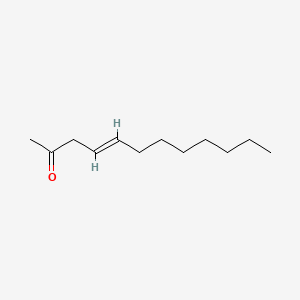

(E)-dodec-4-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSAFZXASVXYNM-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)

![N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s](/img/no-structure.png)